

ML336: A Potent Inhibitor of Venezuelan Equine Encephalitis Virus (VEEV)

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML336 is a novel quinazolinone-based small molecule inhibitor of the Venezuelan Equine Encephalitis Virus (VEEV), a member of the Alphavirus genus.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **ML336**. It details the compound's mechanism of action, which involves the inhibition of the viral non-structural protein 2 (nsP2), a key enzyme in the viral replication cycle.[1] Furthermore, this guide includes detailed experimental protocols for key antiviral assays and a schematic of its chemical synthesis, serving as a valuable resource for researchers in the fields of virology and medicinal chemistry.

Chemical Structure and Physicochemical Properties

ML336, with the IUPAC name (E)-2-((1,4-dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide, is a quinazolinone-based compound.[1] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers of ML336



Identifier	Value
IUPAC Name	(E)-2-((1,4-dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide
Molecular Formula	C19H21N5O3
Molecular Weight	367.4 g/mol
CAS Number	1613465-33-0
SMILES	CN1CCN(C)C/C1=N/c2ccc(cc2C(=O)Nc3ccccc3)INVALID-LINK[O-]

A summary of the known physicochemical properties of ML336 is provided in Table 2.

Table 2: Physicochemical Properties of ML336



Property	Value		
Melting Point	168-173 °C		
Solubility	Phosphate Buffered Saline (PBS, pH 7.4): 40.4 μg/mL (110.0 μM) DMEM with 10% FBS: 13.1 μg/mL (35.7 μM) DMSO: 10 mg/mL DMF: 20 mg/mL		
Stability	Stable in PBS and PBS/acetonitrile for at least 48 hours. Stable in the presence of dithiothreitol (DTT) for at least 8 hours. Stock solutions are stable for 6 months at -80°C and 1 month at -20°C.[3]		
Spectral Data	¹ H NMR (500 MHz, CDCl ₃) δ (ppm): 10.99 (s, 1H), 9.15 (d, J = 2.8 Hz, 1H), 8.15 (dd, J = 8.8, 2.8 Hz, 1H), 7.65 – 7.60 (m, 2H), 7.38 – 7.33 (m, 2H), 7.12 (tt, J = 7.3, 1.2 Hz, 1H), 6.80 (d, J = 8.8 Hz, 1H), 3.47 (t, J = 5.7 Hz, 2H), 3.28 (s, 3H), 3.13 (s, 2H), 2.69 (t, J = 5.7 Hz, 2H), 2.26 (s, 3H). ¹³ C NMR (126 MHz, CDCl ₃) δ (ppm): 162.63, 156.42, 153.97, 142.79, 138.19, 129.09, 127.64, 126.35, 126.16, 124.19, 123.75, 120.19, 55.12, 51.82, 49.66, 45.27, 36.88. λmax: 274, 345 nm		

Biological Activity and Mechanism of Action

ML336 is a potent inhibitor of VEEV replication, demonstrating low nanomolar efficacy against multiple strains of the virus.[1][2] The compound exhibits a high selectivity index, with no significant cytotoxicity observed at concentrations well above its effective dose.[1]

Table 3: In Vitro Antiviral Activity of ML336

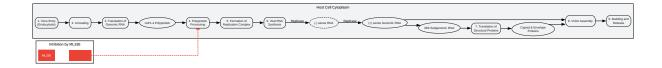


Assay	VEEV Strain	IC50 / EC50	Cytotoxicity (CC50)	Selectivity Index (SI)
Cytopathic Effect (CPE)	TC-83	32 nM	>50 μM	>1500
CPE	V3526	20 nM	>50 μM	>2500
CPE	Trinidad Donkey	42 nM	>50 μM	>1190
Viral RNA Synthesis	TC-83	1.1 nM	>50 μM	>45,000

The primary mechanism of action of **ML336** is the inhibition of viral RNA synthesis through the targeting of the VEEV non-structural protein 2 (nsP2).[1][4] NsP2 is a multifunctional enzyme with protease, helicase, and RNA triphosphatase activities, all of which are essential for processing the viral polyprotein and replicating the viral genome. By inhibiting nsP2, **ML336** effectively disrupts the formation of the viral replication complex and prevents the synthesis of new viral RNA.[4]

VEEV Replication Cycle and Inhibition by ML336

The replication of VEEV, a positive-sense single-stranded RNA virus, occurs in the cytoplasm of the host cell. The following diagram illustrates the key steps of the VEEV replication cycle and the point of intervention by **ML336**.





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Caption: VEEV Replication Cycle and ML336 Inhibition.

Experimental Protocols

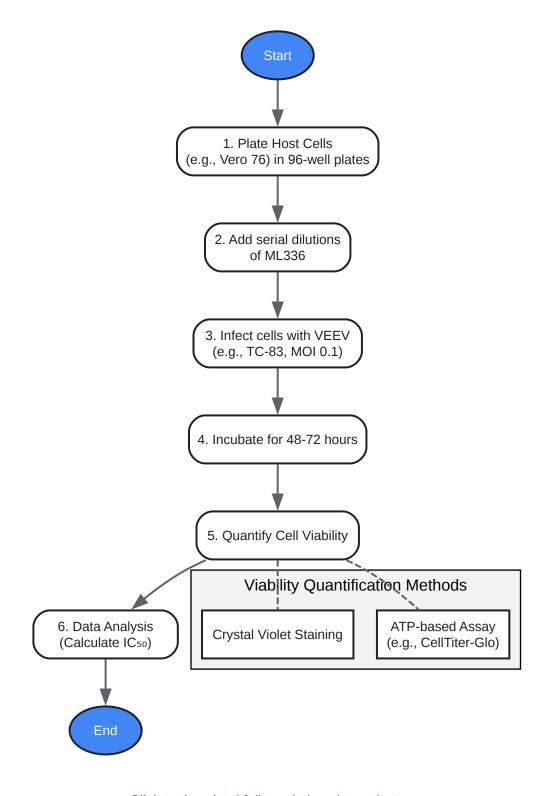
This section provides detailed methodologies for key experiments used to characterize the antiviral activity of **ML336**.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Experimental Workflow:





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Caption: Workflow for the CPE Inhibition Assay.

Detailed Protocol:



- Cell Plating: Seed Vero 76 cells in 96-well clear-bottom plates at a density of 2 x 10⁴ cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Addition: Prepare serial dilutions of ML336 in assay medium (DMEM with 2% FBS). Remove the growth medium from the cell plates and add the compound dilutions.
 Include appropriate vehicle controls (e.g., DMSO).
- Virus Infection: Infect the cells with VEEV TC-83 at a multiplicity of infection (MOI) of 0.1 PFU/cell.
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
- Quantification of Cell Viability:
 - Crystal Violet Staining: Aspirate the medium, fix the cells with 10% formalin for 30 minutes, and then stain with 0.1% crystal violet solution for 20 minutes. After washing and drying, solubilize the stain with methanol and measure the absorbance at 570 nm.
 - ATP-based Assay: Use a commercial kit such as CellTiter-Glo® (Promega) according to the manufacturer's instructions. Measure the luminescence using a plate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Viral Titer Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the test compound.

Detailed Protocol:

Cell Infection: Seed Vero 76 cells in 12-well plates and grow to 90-95% confluency. Infect the
cells with VEEV TC-83 at an MOI of 0.1 in the presence of various concentrations of ML336
or vehicle control.

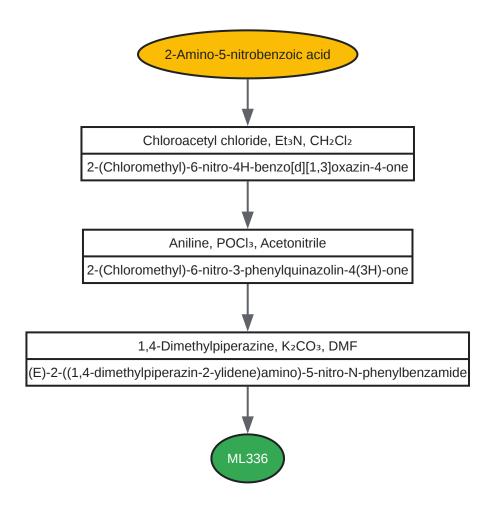


- Incubation: Incubate the plates for 1 hour at 37°C to allow for virus adsorption. After incubation, wash the cells with PBS and add fresh medium containing the respective concentrations of **ML336**. Incubate for an additional 24-48 hours.
- Harvesting Supernatant: Collect the supernatant from each well, which contains the progeny virus.
- Plaque Assay:
 - Prepare 10-fold serial dilutions of the harvested supernatants.
 - Infect confluent monolayers of Vero 76 cells in 6-well plates with the virus dilutions for 1 hour.
 - Remove the inoculum and overlay the cells with a medium containing 0.5% agarose.
 - Incubate for 48-72 hours until plagues are visible.
 - Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize and count the plaques.
- Data Analysis: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
 Determine the concentration of ML336 that causes a significant reduction in the viral titer compared to the vehicle control.

Chemical Synthesis

ML336 can be synthesized via a multi-step process starting from 2-amino-5-nitrobenzoic acid. The synthetic scheme is depicted below.





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Caption: Synthetic Scheme for ML336.

Synthetic Procedure Outline:

- Step 1: 2-Amino-5-nitrobenzoic acid is reacted with chloroacetyl chloride in the presence of triethylamine in dichloromethane to yield 2-(chloromethyl)-6-nitro-4H-benzo[d][1][3]oxazin-4one.[1]
- Step 2: The product from Step 1 is then treated with aniline and phosphorus oxychloride in acetonitrile to form 2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one.[1]
- Step 3: Finally, reaction with 1,4-dimethylpiperazine in the presence of potassium carbonate in dimethylformamide affords the final product, **ML336**.[1]

Conclusion



ML336 is a first-in-class, potent, and selective inhibitor of VEEV with a well-defined mechanism of action targeting the viral nsP2 protein. Its favorable in vitro pharmacokinetic profile and high selectivity index make it an excellent probe for studying alphavirus replication and a promising lead for the development of novel anti-alphavirus therapeutics. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for the scientific community engaged in antiviral research and drug discovery.

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